

Comparative docking studies of 2-(Phenoxyethyl)benzoic acid derivatives with target enzymes.

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Compound of Interest

Compound Name: *2-(Phenoxyethyl)benzoic acid*

Cat. No.: *B1294468*

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Comparative Docking Analysis of Benzoic Acid Derivatives with PTP1B and COX-2

Guide Objective: This guide provides a comparative analysis of the molecular docking performance of various benzoic acid derivatives against two key enzymatic targets: Protein Tyrosine Phosphatase 1B (PTP1B) and Cyclooxygenase-2 (COX-2). The content is tailored for researchers and professionals in drug discovery and computational chemistry, offering synthesized experimental data, detailed protocols for in silico analysis, and visualizations of relevant biological pathways and workflows.

Data Presentation: Docking Performance

The following tables summarize the binding affinities (docking scores) of different benzoic acid derivatives against their respective enzyme targets. Lower (more negative) energy values indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores of Oxaryl Aryl Amino Benzoic Acid Derivatives against PTP1B.

This data is synthesized from a study performing docking calculations using BioMed CAChe 6.1.[1][2] The derivatives are modified versions of a lead compound, and their scores are compared against the active ligand used in the original crystallographic study.

Compound ID	Modifications	Docking Score (kcal/mol)	Source
Active Ligand	(Reference Compound)	-98.584	[1]
Derivative 1b(a2, b2, c1, d)	Methionine side chain modification	-131.740	[1][2]
Derivative 1b(a3, b2, c1, d)	Modification leading to 2 H-bonds	-122.297	[1]
Derivative 1b(a2, b3, c2, d)	Modification leading to 3 H-bonds	-121.306	[1]

Table 2: Representative Docking Scores of Various Ligands against COX-2.

This table compiles representative binding energy values for various compounds, including benzoic acid derivatives and standard NSAIDs, docked against the COX-2 enzyme. These values are drawn from multiple studies and may have been generated using different docking programs (e.g., AutoDock, GOLD Suite), as noted.

Compound	Compound Class	Binding Energy (kcal/mol)	Source
Diclofenac	Phenylacetic Acid Derivative	-10.1	[3]
Aspirin (Acetylsalicylic Acid)	Salicylic Acid Derivative	-6.9	[3]
4-formyl-2-methoxyphenyl-4-chlorobenzoate	Benzoic Acid Derivative	-8.18	[4]
Vanillin	(Reference for above)	-4.96	[4]

Disclaimer: The docking scores presented are for comparative purposes within their respective studies. Direct comparison of absolute values between different tables may be misleading due

to variations in the docking software, scoring functions, and force fields used in the original research.

Experimental Protocols: Molecular Docking

This section outlines a generalized yet detailed protocol for performing molecular docking studies using AutoDock Vina, a widely used open-source docking program.^[5]

Objective: To predict the binding conformation and affinity of a ligand (e.g., a **2-(phenoxyethyl)benzoic acid** derivative) within the active site of a target enzyme (e.g., PTP1B or COX-2).

Materials:

- Software:
 - AutoDock Tools (MGLTools) for file preparation.
 - AutoDock Vina for the docking calculation.
 - A molecular visualization tool (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio) for analysis.
- Input Files:
 - 3D structure of the target protein in PDB format (e.g., from the RCSB Protein Data Bank).
 - 3D structure of the ligand molecule in SDF or MOL2 format.

Methodology:

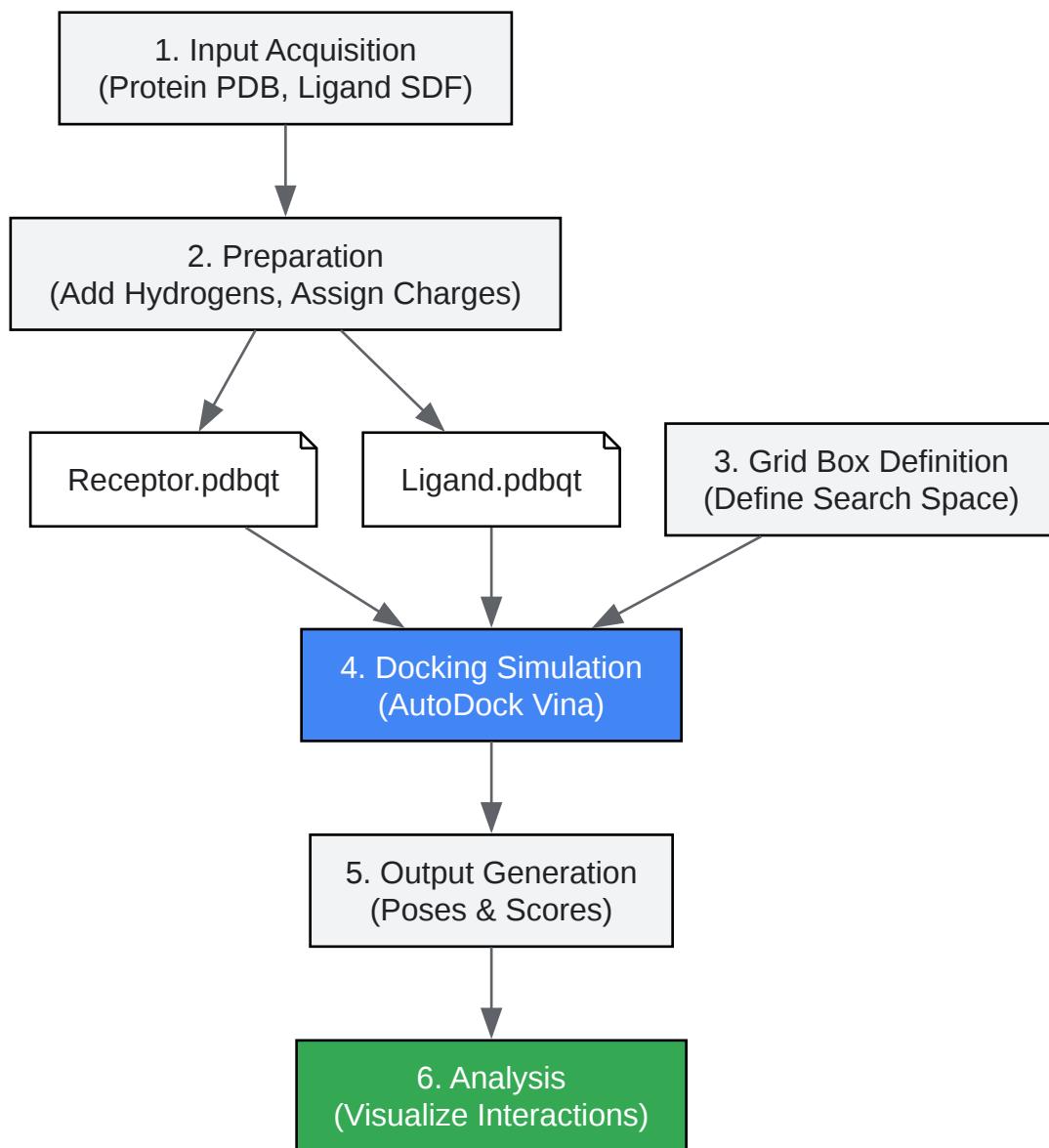
- Receptor Preparation:
 - Load the protein's PDB file into AutoDock Tools.
 - Remove all non-essential molecules, such as water, co-factors, and existing ligands.
 - Add polar hydrogen atoms to the protein structure.

- Compute and assign Gasteiger charges to all atoms.
- Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types recognized by Vina.[4]
- Ligand Preparation:
 - Load the ligand's 3D structure file into AutoDock Tools.
 - Detect the ligand's root and define its rotatable bonds to allow for conformational flexibility during docking.
 - Merge non-polar hydrogens and assign Gasteiger charges.
 - Save the prepared ligand in the PDBQT file format.[4]
- Grid Box Definition:
 - Identify the active site of the enzyme. This is typically done based on the location of a co-crystallized ligand from the experimental PDB structure or through literature review.
 - Define the search space for the docking simulation by creating a "grid box". This box should be centered on the active site and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[6]
 - Record the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box.
- Docking Simulation:
 - Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box center and dimensions, and the name of the output file.
 - The exhaustiveness parameter, which controls the thoroughness of the search, can be set (default is 8).[6]
 - Execute the AutoDock Vina program from the command line, providing the configuration file as input.

- Vina will perform the docking calculation, exploring different conformations of the ligand within the defined search space and scoring them based on its empirical scoring function.
- Results Analysis:
 - Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
 - Load the receptor PDBQT and the output ligand PDBQT file into a molecular visualizer.
 - Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the enzyme's active site.

Mandatory Visualizations

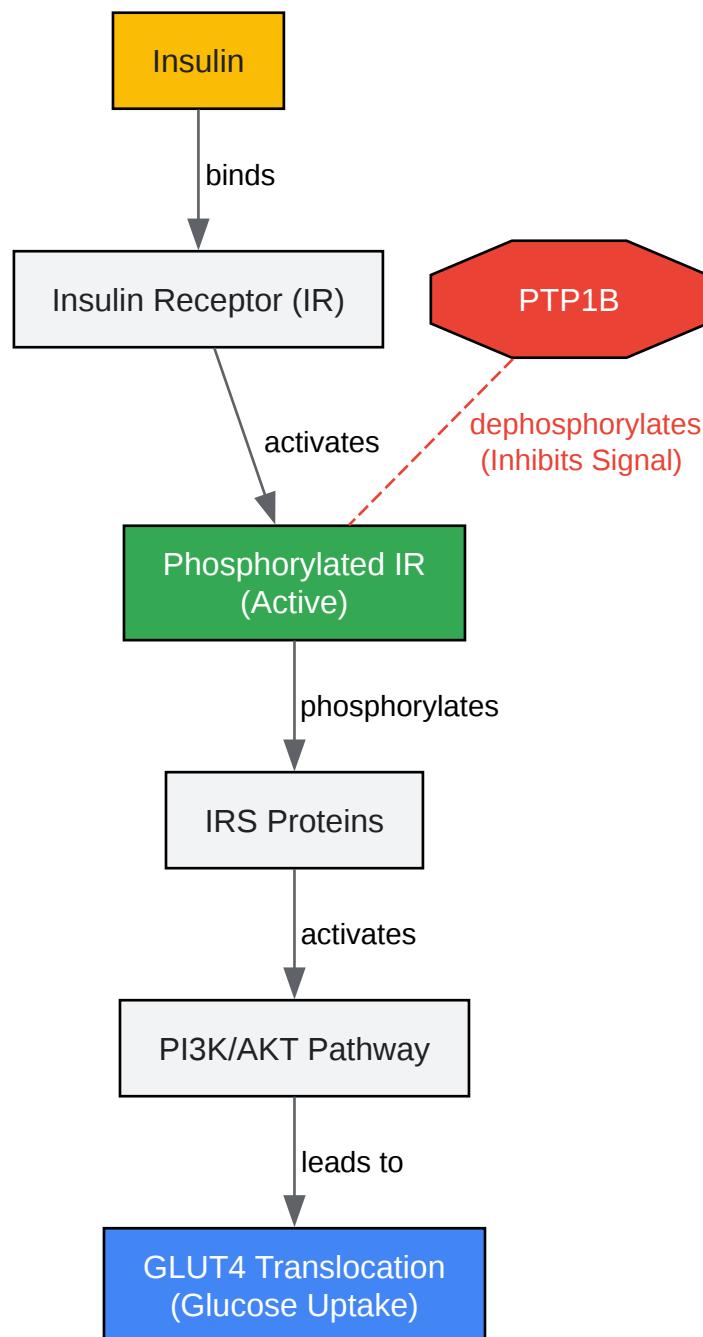
Diagram 1: Generalized Molecular Docking Workflow



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Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

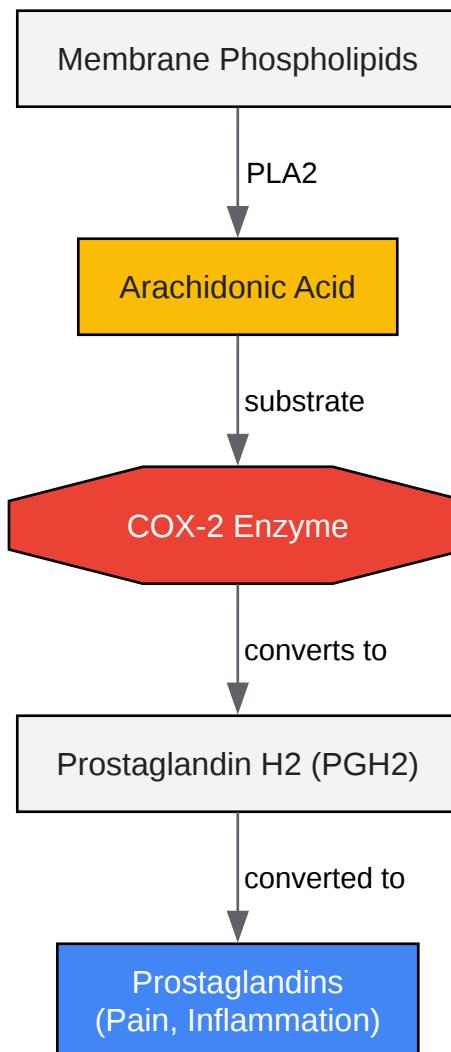
Diagram 2: Simplified Insulin Signaling Pathway and PTP1B Inhibition



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Caption: PTP1B acts as a negative regulator of the insulin signaling pathway.[7][8]

Diagram 3: Simplified Prostaglandin Synthesis Pathway and COX-2 Inhibition



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Caption: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins.[9][10]

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